5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide
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Description
“5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide” is a complex organic compound. It belongs to the class of 1,2,4-triazole-3-carboxamides . These compounds are known for their diverse biological activities, including anti-microbial, anti-proliferative, sedative, anti-convulsant, and anti-inflammatory actions .
Synthesis Analysis
The synthesis of 1,2,4-triazole-3-carboxamides, such as the compound , can be achieved from 1,2,4-triazole-3-carboxylates under mild conditions . The process involves the efficient synthesis of amides directly from esters and amines under mild, neutral conditions with the liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized . This environmentally benign reaction proceeds in toluene under microwave conditions .Molecular Structure Analysis
The molecular structure of “5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide” is complex, with multiple functional groups. The InChI code for this compound is1S/C10H10N4O2/c11-9-8 (10 (15)16)12-13-14 (9)6-7-4-2-1-3-5-7/h1-5H,6,11H2, (H,15,16)
. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole-3-carboxamides are complex and involve multiple steps . The process involves the reaction of 1,2,4-triazole-3-carboxylates with amines under mild conditions to produce the desired amides . The reaction is facilitated by the use of microwave energy, which accelerates the reaction rate and reduces the activation energy .Future Directions
The future directions for research on “5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine and industry. Additionally, the development of more efficient and environmentally friendly synthesis methods for these compounds could be a focus of future research .
properties
IUPAC Name |
5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-15-10-6-7-11-16(15)23-17(27)13-26-19(21)18(24-25-26)20(28)22-12-14-8-4-3-5-9-14/h3-11H,2,12-13,21H2,1H3,(H,22,28)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZDDWSDUGDTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide |
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